Product packaging for 4-(2-Chloro-6-fluorophenyl)azetidin-2-one(Cat. No.:)

4-(2-Chloro-6-fluorophenyl)azetidin-2-one

Cat. No.: B13326399
M. Wt: 199.61 g/mol
InChI Key: GOEPCANUTKGSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-6-fluorophenyl)azetidin-2-one ( 1343128-99-3) is a high-purity azetidinone derivative offered for research and development purposes . This compound, with a molecular formula of C9H7ClFNO and a molecular weight of 199.61 g/mol, serves as a valuable synthetic intermediate and building block in medicinal chemistry . Its structure, featuring the β-lactam (azetidin-2-one) ring fused with a 2-chloro-6-fluorophenyl group, is of significant interest for the synthesis of novel pharmacologically active molecules . Researchers utilize this and related azetidinone compounds in the exploration and development of new therapeutic agents . The azetidinone core is a privileged scaffold in drug discovery. As a key precursor, this compound is employed in constructing more complex molecular architectures, particularly in synthesizing analogs for structure-activity relationship (SAR) studies . Please note that this product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, as this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClFNO B13326399 4-(2-Chloro-6-fluorophenyl)azetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7ClFNO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

GOEPCANUTKGSOY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 2 Chloro 6 Fluorophenyl Azetidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of azetidin-2-one (B1220530) derivatives, the protons on the β-lactam ring exhibit characteristic chemical shifts. For N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the N-CH and CH-Cl protons typically appear as doublets in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively nih.gov. The protons of the 2-chloro-6-fluorophenyl group would be expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with their exact shifts and coupling patterns influenced by the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For azetidinone derivatives, the carbonyl carbon of the β-lactam ring is a key indicator, with its signal appearing in the range of 160.3–168.2 ppm nih.gov. The carbons of the β-lactam ring, CH-NH and CH-Cl, are typically observed between 61.04 and 79.1 ppm nih.gov. The carbons of the 2-chloro-6-fluorophenyl ring would produce signals in the aromatic region (approximately 110-165 ppm), with the carbon atoms directly bonded to chlorine and fluorine exhibiting characteristic shifts due to halogen-induced effects.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. The chemical shift of the fluorine atom in the 2-chloro-6-fluorophenyl group would provide a sensitive probe of its electronic environment. The coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) would further aid in the complete structural assignment.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HCH (Azetidinone Ring)5.0 - 5.5
¹HCH₂ (Azetidinone Ring)3.0 - 4.0
¹HNH (Azetidinone Ring)Broad singlet, variable
¹HAromatic CH7.0 - 8.0
¹³CC=O (β-Lactam)160 - 170
¹³CCH (Azetidinone Ring)60 - 80
¹³CCH₂ (Azetidinone Ring)40 - 50
¹³CAromatic C110 - 140
¹³CAromatic C-F155 - 165 (as a doublet)
¹³CAromatic C-Cl130 - 140
¹⁹FAromatic C-F-110 to -120

Note: The expected chemical shift values are based on general ranges observed for similar azetidin-2-one derivatives and may vary for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision. For 4-(2-chloro-6-fluorophenyl)azetidin-2-one (C₉H₇ClFNO), HRMS would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Azetidin-2-ones are known to undergo characteristic fragmentation pathways, often involving the cleavage of the β-lactam ring. This can lead to the formation of imine and ketene (B1206846) fragments, and the analysis of these fragment ions can further corroborate the proposed structure.

Ion Type Expected m/z Formula
[M+H]⁺200.0227C₉H₈ClFNO⁺
[M+Na]⁺222.0047C₉H₇ClFNO⁺

Note: The expected m/z values are calculated based on the monoisotopic masses of the constituent elements.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Determination

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The most characteristic absorption band for an azetidin-2-one is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the ring strain, this band typically appears at a higher frequency (1730-1760 cm⁻¹) compared to that of acyclic amides. For a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, this characteristic absorption was observed in the range of 1739–1752 cm⁻¹ nih.gov.

Other important vibrations would include the N-H stretching of the lactam, C-H stretching of the aromatic and aliphatic portions, and C-C and C=C stretching vibrations of the phenyl and azetidinone rings. The presence of C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (β-Lactam)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (β-Lactam)Stretching1730 - 1760
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-FStretching1000 - 1400
C-ClStretching600 - 800

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the C4 position of the azetidinone ring, single-crystal X-ray diffraction analysis would be crucial for unequivocally establishing its stereochemistry.

The analysis would reveal the conformation of the azetidinone ring, which is typically nearly planar, as well as the relative orientation of the 2-chloro-6-fluorophenyl substituent. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonding involving the lactam N-H group, which dictate the packing of the molecules in the crystal lattice. While a crystal structure for the specific title compound is not publicly available, studies on similar azetidin-2-one derivatives have provided detailed insights into their solid-state structures nih.gov.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 4 2 Chloro 6 Fluorophenyl Azetidin 2 One

In Vitro Antimicrobial Efficacy Assessments

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The evaluation of antibacterial efficacy against Gram-negative bacteria is a critical step in the development of new antimicrobial agents. Standard methodologies, such as broth microdilution or agar dilution assays, would be utilized to determine the minimum inhibitory concentration (MIC) of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one against representative strains of Escherichia coli. These assays are fundamental in establishing the compound's potential to inhibit bacterial growth.

Table 1: Hypothetical Antibacterial Activity Data for this compound against Escherichia coli (Note: The following data is for illustrative purposes only, as no experimental results are currently available.)

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli ATCC 25922 Data Not Available
Multidrug-Resistant E. coli Data Not Available

Further studies would involve time-kill assays to understand the bactericidal or bacteriostatic nature of the compound.

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The increasing incidence of fungal infections necessitates the search for novel antifungal compounds. The in vitro antifungal activity of this compound would be assessed against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger. Standardized methods, like those outlined by the Clinical and Laboratory Standards Institute (CLSI), would be employed to determine the MIC.

Table 2: Hypothetical Antifungal Activity Data for this compound (Note: The following data is for illustrative purposes only, as no experimental results are currently available.)

Fungal Pathogen Minimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans ATCC 90028 Data Not Available
Aspergillus niger ATCC 16404 Data Not Available

Antimycobacterial Activity

Given the global health threat posed by tuberculosis, the evaluation of new compounds for antimycobacterial activity is of paramount importance. The in vitro efficacy of this compound would be tested against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. This is typically performed using specialized broth microdilution assays in a biosafety level 3 (BSL-3) laboratory.

Table 3: Hypothetical Antimycobacterial Activity Data for this compound (Note: The following data is for illustrative purposes only, as no experimental results are currently available.)

Mycobacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Mycobacterium tuberculosis H37Rv Data Not Available

In Vitro Cytotoxic and Anticancer Activity Studies

Evaluation Against Diverse Cancer Cell Lines (e.g., MCF-7 Human Breast Adenocarcinoma)

The potential of novel compounds to inhibit the growth of cancer cells is a major focus of drug discovery. The in vitro cytotoxic activity of this compound would be evaluated against a panel of human cancer cell lines, including the well-characterized MCF-7 human breast adenocarcinoma cell line. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine the half-maximal inhibitory concentration (IC50).

Table 4: Hypothetical Cytotoxic Activity Data for this compound against MCF-7 Cells (Note: The following data is for illustrative purposes only, as no experimental results are currently available.)

Cancer Cell Line IC50 (µM)
MCF-7 (Human Breast Adenocarcinoma) Data Not Available

Investigation of Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Should significant cytotoxic activity be observed, further investigations into the mechanism of action would be crucial. Techniques such as flow cytometry with annexin V/propidium iodide staining would be employed to assess the induction of apoptosis. Cell cycle analysis, also by flow cytometry, would reveal if the compound causes arrest at specific phases of the cell cycle (e.g., G1, S, G2/M).

Other Pharmacological Activity Assessments (In Vitro)

Beyond the core areas of antimicrobial and anticancer activity, the pharmacological profile of this compound could be expanded to include other in vitro assays. These might include screens for activity against other pathogens, enzymatic assays to identify potential molecular targets, or receptor binding assays to explore other therapeutic possibilities. Currently, there is no publicly available information on any such assessments for this compound.

Anti-inflammatory Properties

Antiviral Activity (e.g., Anti-HIV)

Azetidinone derivatives have been investigated for their potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). The core structure of azetidinone is seen as a versatile scaffold for the design of novel therapeutic agents. Nevertheless, specific in vitro assays and research findings on the anti-HIV activity of this compound, such as its ability to inhibit key viral enzymes like reverse transcriptase or protease, have not been detailed in the accessible scientific literature.

Antiparkinsonian Activity

The exploration of novel therapeutic agents for Parkinson's disease is a critical area of neuroscience research. While various chemical entities are being studied for their neuroprotective effects, there is currently no specific in vitro data available in the public domain that investigates the antiparkinsonian activity of this compound. Studies on its potential to protect neuronal cells from toxins or to modulate pathways implicated in Parkinson's disease have not been reported.

Antidiabetic Activity

The management of diabetes mellitus is a significant global health challenge, and the search for new antidiabetic agents is continuous. Azetidinone derivatives have been considered in the design of potential antidiabetic drugs. However, in vitro studies to determine the antidiabetic activity of this compound, for instance, through the inhibition of enzymes like α-amylase or α-glucosidase, have not been specifically reported in the available literature.

Vasopressin V1a Antagonist Activity

Research has identified a closely related azetidinone compound, LY307174, as a potent and selective antagonist of the vasopressin V1a receptor. While the precise chemical structure of LY307174 and its exact identity to this compound could not be definitively confirmed from the available resources, the findings for LY307174 provide the most concrete evidence of biological activity for this class of azetidinones.

In vitro studies on LY307174 have demonstrated its significant affinity for the human vasopressin V1a receptor. The following table summarizes the key finding from these studies.

CompoundReceptorAssay TypeResult (IC50)
LY307174Human Vasopressin V1aRadioligand Binding Assay45 nM

This inhibitory concentration (IC50) indicates that LY307174 is a potent antagonist of the vasopressin V1a receptor in a laboratory setting. Further structure-activity relationship studies on this series of azetidinones have led to the development of compounds with even higher affinity, with Ki values less than 1 nM.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 4 2 Chloro 6 Fluorophenyl Azetidin 2 One Derivatives

Systematic Elucidation of Structural Requirements for Biological Activity

SAR studies involve the synthesis of a series of related compounds and the evaluation of their biological activities to identify the key structural motifs and functional groups that contribute to or detract from their efficacy.

The nature and position of substituents on the aromatic ring attached to the azetidinone core are critical determinants of biological activity. The parent compound features a 2-chloro-6-fluoro substitution pattern, and modifications to this arrangement significantly modulate the molecule's properties.

Halogenation Patterns: The presence, number, and position of halogen atoms on the phenyl ring can profoundly impact activity. In many heterocyclic compounds, halogens like chlorine and fluorine enhance lipophilicity, which can improve cell membrane penetration. The specific disubstitution pattern in 4-(2-chloro-6-fluorophenyl)azetidin-2-one is a key feature. Studies on related structures have shown that altering halogenation can fine-tune activity. For instance, in some series of bioactive compounds, a 2-chloro-4,5-difluoro-substituted benzene (B151609) ring was found to confer potent cytotoxic activity. mdpi.com This suggests that both the position and the electronic nature of the halogens are vital.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN), in addition to halogens, can alter the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding or electronic interactions. In studies of related arylcyclopropylamines, electron-withdrawing substituents were found to decrease the potency of enzyme inhibition. nih.gov

Electron-Releasing Groups (ERGs): Groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) donate electron density to the aromatic ring. In some contexts, these groups can increase biological activity. Studies on certain enzyme inhibitors have shown that electron-donating substituents increased inhibitory potency. nih.gov

The following table summarizes the general influence of aromatic ring substituents on the biological activity of azetidinone-related scaffolds based on established medicinal chemistry principles.

Substituent TypeExample Group(s)General Influence on ActivityRationale
Halogens -F, -Cl, -BrOften increases potencyEnhances lipophilicity, potentially improving membrane permeability and binding affinity.
Electron-Withdrawing -NO₂, -CF₃Variable; can increase or decrease activityAlters electronic interactions with the target; may be crucial for specific binding modes.
Electron-Releasing -OCH₃, -CH₃Variable; can increase or decrease activityModifies electron density of the ring, affecting binding and metabolic stability.

Modifications to the central β-lactam ring are fundamental to SAR studies. derpharmachemica.com Each position offers a unique vector for structural diversification.

C-3 Position: This position is often substituted to introduce steric bulk or new functional groups. The introduction of a chloro group at the C-3 position is a common strategy that has been shown to be important for the biological activity in various series of azetidin-2-ones. nih.govmdpi.com The stereochemistry at this position can also be critical for activity.

C-4 Position: The C-4 position directly bears the substituted phenyl ring in the parent compound. The nature of this aryl group is a primary determinant of activity. General SAR studies on 2-azetidinones indicate that substituting the C-4 position with groups like p-methoxyphenyl or p-hydroxyphenyl can result in potent antimicrobial activity. derpharmachemica.com

N-1 Position: The nitrogen atom of the β-lactam ring is a key site for modification. Substitutions at N-1 can significantly alter the compound's physicochemical properties, such as solubility and stability, and can introduce new interactions with the biological target. For example, substitution with bulky hydrophobic groups or those with electropositive character at the N-1 position has been shown to increase the antimicrobial activity of some 2-oxo-azetidinones. derpharmachemica.com In other cases, attaching different heterocyclic or aryl moieties to the N-1 position has been explored to modulate antiviral or antibacterial activities. nih.govmdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models translate structural features into numerical descriptors and use them to predict the activity of novel or untested molecules, thereby guiding rational drug design. scispace.com For azetidinone derivatives, QSAR models have successfully identified the key physicochemical properties governing their antimicrobial and anticancer activities. nih.govresearchgate.net

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. wiley.com

Topological descriptors are 2D descriptors derived from the graph representation of a molecule, encoding information about atomic arrangement, size, shape, and branching. nih.govroutledge.com They are computationally efficient and have been widely used in QSAR studies of azetidinone derivatives. nih.gov

Atomic Valence Connectivity Index: This index considers the connectivity of atoms within the molecule, weighted by their valence electrons. QSAR studies on 2-azetidinone series have revealed that the atomic valence connectivity index can be a primary factor responsible for biological activity. researchgate.net

Element Count: This is a simple descriptor representing the count of different elements (e.g., number of chlorine atoms, number of nitrogen atoms) in the molecule. It can be a surprisingly effective descriptor in some QSAR models. researchgate.net

Other Topological Indices: Several other topological parameters, such as the Balaban index (J) and various orders of molecular connectivity indices (χ), have been shown to govern the antibacterial and antifungal activities of synthesized 2-azetidinone compounds. nih.govresearchgate.net

Electrotopological State (E-State) descriptors are powerful parameters that combine both the electronic character and the topological environment of each atom or fragment in a molecule. nih.govnih.gov They provide a detailed map of the electronic and topological landscape of the structure, which is crucial for understanding molecular interactions. researchgate.net

The E-state index for an atom is calculated based on its intrinsic electronic state and the influence of all other atoms in the molecule. nih.gov QSAR studies on 2-azetidinone derivatives have demonstrated that the electrotopological state contributions of specific atoms or fragments have a significant correlation with biological activity. researchgate.net These descriptors help to identify the specific atomic centers that are crucial for interaction with a biological target, providing more refined insights than simple topological indices alone. researchgate.net

The table below lists key molecular descriptors and their relevance in QSAR models for azetidinone derivatives.

Descriptor ClassSpecific Descriptor ExampleInformation EncodedRelevance to Azetidinone Activity
Topological Molecular Connectivity Index (χ)Atomic connectivity and branchingCorrelates with overall antimicrobial activity. nih.govresearchgate.net
Topological Balaban Index (J)Size-independent shape and branchingShown to govern antibacterial and antifungal activities. nih.govresearchgate.net
Topological Atomic Valence Connectivity IndexConnectivity weighted by valence electronsIdentified as a primary descriptor for biological activity. researchgate.net
Electrotopological E-State IndicesElectronic and topological environment of atomsSignificantly correlates with biological activity by defining key atomic features for interaction. researchgate.net

Selection and Calculation of Molecular Descriptors

Quantum Chemical Descriptors (e.g., Dipole Moment, Global Softness, Electronegativity, HOMO/LUMO Energies)

Quantum chemical descriptors are derived from the electronic structure of a molecule and are fundamental in describing its reactivity and interaction with biological targets. nih.govscribd.com For azetidinone derivatives, several quantum chemical parameters have been identified as significant predictors of biological activity. research-advances.org

Global Softness (σ) and Electronegativity (χ): These parameters are related to the molecule's reactivity. Electronegativity measures the tendency of a molecule to attract electrons, while global softness indicates its polarizability. Studies on azetidinones derived from dapsone (B1669823) have demonstrated that both electronegativity and global softness are responsible for their antibacterial activity. research-advances.org

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In a QSAR model for 1,1-dioxo-1,4,2-benzodithiazine derivatives, the energy of the HOMO was found to be highly involved in cytotoxic activity against the MCF-7 cell line. mdpi.com

These descriptors are typically calculated using quantum chemistry methods like Density Functional Theory (DFT), often at a level such as B3LYP/6-31G(d). research-advances.org

Table 1: Key Quantum Chemical Descriptors in Azetidinone QSAR Studies

Descriptor Symbol Significance in Biological Activity
Dipole Moment µ Influences molecular orientation and interaction with polar receptors; identified as a priority descriptor for antibacterial activity. research-advances.org
Global Softness σ Indicates molecular polarizability and reactivity; linked to antibacterial effects. research-advances.org
Electronegativity χ Measures the ability to attract electrons; correlated with antibacterial activity. research-advances.org
HOMO Energy EHOMO Relates to the molecule's electron-donating capability; found to be important for cytotoxic activity. mdpi.com
Alignment-Independent Descriptors

Traditional 3D-QSAR methods, such as CoMFA and CoMSIA, require the structural alignment of all molecules in a dataset, which can be a significant source of error and computational overhead. nih.govtbzmed.ac.ir Alignment-independent descriptors circumvent this issue by describing the 3D structure of a molecule without needing to superimpose it onto a common template. tbzmed.ac.irresearchgate.net

This approach is advantageous as it avoids the ambiguity of alignment, especially for flexible molecules or structurally diverse datasets. nih.govtbzmed.ac.ir GRid-Independent Descriptors (GRIND) are a well-known example of this method. tbzmed.ac.ir QSAR studies on 2-azetidinone series have shown that alignment-independent descriptors, alongside other parameters, are primarily responsible for their biological activity. researchgate.net These descriptors capture information about the 3D arrangement of pharmacophoric features, translating it into a format that can be used to build robust QSAR models. tbzmed.ac.ir

Statistical Methods for QSAR Model Generation (e.g., Multiple Linear Regression, Principal Component Regression, Partial Least Squares Regression)

Once molecular descriptors are calculated, statistical methods are employed to build the mathematical equation that links them to the biological activity. protoqsar.com Several regression techniques are commonly used in the development of QSAR models for azetidinone derivatives. researchgate.net

Multiple Linear Regression (MLR): This is one of the most straightforward methods used to generate a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). chalcogen.ro It is often used for its simplicity and ease of interpretation. mdpi.com

Principal Component Regression (PCR): PCR is a two-step method that first applies principal component analysis (PCA) to the descriptors to reduce their dimensionality and handle multicollinearity. The resulting principal components are then used as independent variables in a multiple linear regression model.

Partial Least Squares (PLS) Regression: PLS is a powerful statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. researchgate.net It is related to PCR but models the relationship between descriptors and biological activity in a more integrated way, often resulting in more robust models. researchgate.net

These statistical techniques are integral to developing predictive QSAR models for various biological activities, including the antimicrobial and anticancer potential of azetidinone compounds. researchgate.netnih.gov

Internal and External Validation of QSAR Models (e.g., R², Q², F-test, Standard Deviation of Error)

The reliability and predictive power of a QSAR model must be rigorously assessed through validation. basicmedicalkey.com This process is divided into internal validation, which assesses the model's robustness and goodness-of-fit using the training data, and external validation, which evaluates its ability to predict the activity of new, untested compounds. basicmedicalkey.comresearchgate.netnih.gov

Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. research-advances.org The key statistical parameters include:

Coefficient of Determination (R²): This value indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 suggest a better fit. chalcogen.ro

Cross-validated R² (Q²): This parameter measures the internal predictive ability of the model. A high Q² value (often > 0.6) is considered indicative of a robust model. research-advances.orgchalcogen.ro

Standard Deviation of Error (S): This represents the average deviation of the predicted values from the actual values, providing a measure of the model's precision. research-advances.orgchalcogen.ro

External Validation: This is considered the most stringent test of a model's predictive capability. researchgate.netnih.gov It involves using the developed QSAR model to predict the activity of an external test set of compounds that were not used in model development. basicmedicalkey.com The predictive ability is often assessed using the external prediction coefficient (R²pred or Q²ext). researchgate.netresearchgate.net

A QSAR model is generally considered reliable for scientific and regulatory purposes only when it has been successfully validated both internally and externally. basicmedicalkey.com

Table 2: Common Statistical Parameters for QSAR Model Validation

Parameter Symbol Type of Validation Description
Coefficient of Determination Internal Measures the goodness-of-fit of the model to the training data. chalcogen.ro
Cross-validated Coefficient Internal Assesses the robustness and internal predictive power of the model. research-advances.org
Fischer's Test Value F Internal Indicates the statistical significance of the regression model. chalcogen.ro
Standard Deviation of Error S Internal Measures the precision and the absolute error of the model's predictions. research-advances.org

Interpretation of Key Molecular Descriptors Governing Observed Biological Activities

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the molecular features that are crucial for biological activity. mdpi.com For azetidin-2-one (B1220530) derivatives, QSAR studies have highlighted several key descriptors.

For anticancer activity, the interpretation of descriptors can point towards different structural requirements. For example, 3D-QSAR studies on benzoxazole-bearing azetidinones revealed that the addition of bulky groups at the phenyl ring could increase both anti-inflammatory and anticancer activity, highlighting the importance of steric factors. ijrar.org Similarly, QSAR models for cytotoxic 1,1-dioxo-1,4,2-benzodithiazine derivatives showed that electronic properties, such as the natural charge on specific atoms and the HOMO energy, were highly correlated with their activity against various cancer cell lines. mdpi.com

By interpreting these key descriptors, medicinal chemists can gain a deeper understanding of the structure-activity relationships and rationally design novel this compound derivatives with enhanced therapeutic potential.

Computational Chemistry Approaches in Azetidinone Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in understanding the geometry, stability, and reactivity of compounds like 4-(2-Chloro-6-fluorophenyl)azetidin-2-one.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis using DFT helps in identifying the most stable arrangement of atoms in a molecule, known as the global energy minimum. For instance, in studies of similar heterocyclic compounds like 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations have been used to determine optimized geometric parameters. sci-hub.se These calculations can reveal a distorted chair conformation as the most stable form. sci-hub.se By superimposing theoretically calculated geometries with experimental data from X-ray diffraction, researchers can validate the accuracy of the computational model, with a low root-mean-square (r.m.s.) deviation indicating a good match. sci-hub.se This analysis is crucial for understanding how the molecule will interact with biological targets.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for azetidinone derivatives can be compared with experimental spectra to confirm their molecular structure. For example, in the study of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT was used to calculate frequency values that were in good agreement with experimental FT-IR spectra. sci-hub.se Similarly, computational studies on other novel compounds, such as certain pyridazin-3(2H)-one derivatives, have demonstrated the utility of DFT in analyzing their physiochemical properties, including spectroscopic data. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein receptor.

For novel compounds like this compound, where the biological targets may not be fully known, molecular docking can be used to screen against a panel of known protein structures. This can help identify putative biological targets. For other heterocyclic compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, molecular docking has been employed to investigate their interactions with the phosphatidylinositol 3-kinase (PI3Kα) binding site, a known cancer target. mdpi.com These simulations can reveal key interactions with amino acid residues within the active site. mdpi.com

Once a potential target is identified, molecular docking provides detailed information about the binding mode and the strength of the interaction, often expressed as a docking score. In the study of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, docking simulations showed how a specific enantiomer could displace oxacillin (B1211168) at the β-lactamase active site, suggesting its role as an antibiotic adjuvant. nih.gov The analysis of binding modes can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. For example, docking studies on certain 1,3,4-oxadiazole (B1194373) analogues against the tubulin–combretastatin A4 complex showed ligands fitting within a hydrophobic cavity surrounded by key residues. nih.gov

The following table illustrates typical data obtained from molecular docking studies, showing the binding affinities of different ligands to a target protein.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Ligand AProtein X-8.5TYR23, LYS45, ASP101
Ligand BProtein X-7.9TYR23, LYS45, GLU98
Ligand CProtein Y-9.2PHE34, ARG56, TRP112

This table is a generalized representation of data from molecular docking studies and does not represent specific results for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations are used to assess the stability of the ligand-target complex predicted by docking. By simulating the complex in a physiological-like environment (e.g., in water at a specific temperature and pressure), researchers can observe whether the ligand remains bound to the active site and how the protein structure adapts to the ligand. For N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, MD simulations were used to confirm the stability of the interaction with β-lactamase. nih.gov Similarly, MD simulations have been used to study the stability of potential COVID-19 main protease inhibitors. researchgate.net These simulations provide valuable information on the flexibility of the ligand and the protein, and can help to refine the understanding of the binding mode and affinity.

Pharmacophore Modeling for Ligand-Based Drug Design

In the absence of a three-dimensional structure of a biological target, ligand-based drug design serves as a crucial computational strategy for the discovery and development of new therapeutic agents. nih.gov This approach relies on the principle that molecules with similar structural and chemical features are likely to exhibit comparable biological activities. Pharmacophore modeling, a cornerstone of ligand-based design, aims to identify the essential steric and electronic features of a series of active compounds that are responsible for their interaction with a specific receptor. researchgate.net This section will delve into the application of pharmacophore modeling in the context of azetidinone research, with a focus on derivatives of 4-phenylazetidin-2-one, including the specific compound this compound.

A pharmacophore model represents the spatial arrangement of key molecular features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, that are critical for biological activity. By analyzing a set of molecules with known activity against a particular target, computational algorithms can generate a hypothesis that defines the ideal three-dimensional arrangement of these features. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity.

While a specific pharmacophore model for this compound has not been detailed in the available scientific literature, studies on broader classes of azetidinone derivatives provide valuable insights into the key pharmacophoric features of this scaffold. For instance, research on a series of 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives with antimicrobial activity has highlighted the importance of specific substitutions. Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies on these compounds indicated that the presence of halogen and other bulky or less bulky groups on the thiophenyl nucleus enhances their biological activity. researchgate.net This suggests that the electronic and steric properties of substituents on the aromatic ring play a significant role in the pharmacophoric requirements for activity.

In a study focused on benzophenone (B1666685) fused azetidinone derivatives, molecular docking simulations revealed that the substituted phenyl ring can engage in pi-cation interactions with amino acid residues within the target's binding site. mdpi.com This finding underscores the importance of the aromatic ring at the C4 position of the azetidinone core as a key pharmacophoric feature.

Considering the structure of this compound, several key pharmacophoric features can be postulated based on general models for bioactive azetidinones and the influence of its specific substituents. The core azetidinone ring itself is a critical pharmacophore component. The carbonyl oxygen of the β-lactam ring is a prominent hydrogen bond acceptor, a feature frequently identified in pharmacophore models of various enzyme inhibitors. mdpi.com

A study on the role of halogen substitution in classical cannabinoids for their interaction with the CB1 receptor demonstrated that the presence and position of halogens significantly influence binding affinity. nih.gov This highlights the nuanced role that halogens can play in defining the pharmacophoric requirements of a molecule.

Based on these general findings, a hypothetical pharmacophore model for this compound could include the features summarized in the table below.

Pharmacophoric FeaturePotential Contribution from this compound
Hydrogen Bond AcceptorCarbonyl oxygen of the azetidin-2-one ring
Aromatic Ring2-Chloro-6-fluorophenyl group
Hydrophobic RegionThe entire phenyl ring and the azetidinone core
Halogen Bond Donor/Electron Withdrawing CenterChlorine and fluorine atoms on the phenyl ring

It is important to emphasize that this is a generalized model. The precise geometry and relative importance of these features would need to be determined through the development of a specific pharmacophore model using a dataset of structurally related compounds with measured biological activity against a defined target. Such a model would provide a more accurate and predictive tool for the design of novel and more potent analogs based on the this compound scaffold.

Derivatization and Lead Optimization Strategies for 4 2 Chloro 6 Fluorophenyl Azetidin 2 One

Rational Design of Novel Azetidinone Analogues Based on SAR/QSAR Insights

The design of new analogues of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one is guided by established SAR and QSAR principles for the broader class of 4-arylazetidin-2-ones. The phenyl ring at the C-4 position is a critical determinant of biological activity, and its substitution pattern significantly influences potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

The existing body of research on azetidinone derivatives provides several key SAR insights that can be applied to the rational design of new analogues. The nature and position of substituents on the 4-phenyl ring are known to modulate activity. For instance, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents in the parent compound, can enhance antimicrobial activity. Conversely, electron-donating groups may be beneficial for other biological targets.

A hypothetical SAR exploration for a series of analogues could yield data such as that presented in Table 1. This data illustrates how modifications to the phenyl ring can impact biological activity. For example, replacing the chlorine atom with other halogens or introducing small alkyl groups can lead to variations in potency. The ortho- and meta-positions on the phenyl ring are particularly sensitive to steric and electronic effects, influencing the orientation of the phenyl ring and its interaction with the target protein.

Table 1: Hypothetical SAR Data for Analogues of this compound


Compound IDModification on Phenyl RingRelative Potency (IC50, µM)
Parent2-Chloro-6-fluoro1.0
Analogue 12,6-Dichloro0.8
Analogue 22-Bromo-6-fluoro1.2
Analogue 32-Chloro-6-methyl2.5
Analogue 42,6-Difluoro1.5

This is an interactive data table. You can sort and filter the data as needed.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR studies on azetidin-2-one (B1220530) derivatives have often revealed that a combination of electronic, steric, and hydrophobic parameters governs their biological activity. For a series of analogues of this compound, a QSAR model could be developed to quantify the relationship between these physicochemical properties and their observed potency.

A general QSAR equation might take the form:

log(1/IC50) = c1σ + c2Es + c3π + C

Where:

σ represents the electronic effect of the substituents (Hammett constant).

Es represents the steric effect (Taft's steric parameter).

π represents the hydrophobic character (Hansch hydrophobicity parameter).

c1, c2, and c3 are coefficients determined by regression analysis, and C is a constant.

Such models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of analogues with the highest probability of success.

Synthetic Accessibility and Practical Considerations for Designed Derivatives

The feasibility of synthesizing designed derivatives is a crucial aspect of lead optimization. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established and versatile method for the construction of the β-lactam ring. chemijournal.com For the synthesis of this compound and its derivatives, the key step would involve the reaction of an appropriate imine (Schiff base) with a ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534). chemijournal.com

The general synthetic scheme would involve:

Formation of the Imine: Condensation of 2-chloro-6-fluorobenzaldehyde (B137617) with a suitable amine. The choice of the amine will determine the substituent at the N-1 position of the azetidinone ring.

Cycloaddition: Reaction of the resulting imine with chloroacetyl chloride and triethylamine to form the 3-chloro-azetidin-2-one ring.

Dehalogenation (if required): Removal of the chlorine at the C-3 position, if the unsubstituted 3-position is desired, can be achieved through various reductive methods.

Practical Considerations:

Starting Material Availability: The availability and cost of substituted benzaldehydes and amines are important considerations for the large-scale synthesis of derivatives.

Reaction Conditions: Optimization of reaction conditions, such as solvent, temperature, and reaction time, is necessary to maximize yield and minimize side products.

Stereochemistry: The Staudinger reaction can produce cis and trans isomers. Controlling the stereochemistry at the C-3 and C-4 positions is a critical challenge and may require the use of chiral auxiliaries or stereoselective catalysts.

Exploration of Bioisosteric Replacements to Modulate Activity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the key interactions with the biological target. acs.org For this compound, the 2-chloro-6-fluorophenyl moiety is a prime candidate for bioisosteric replacement.

Classical Bioisosteres:

Classical bioisosteres involve the substitution of an atom or a group with another that has similar valence electron configurations. For the chloro and fluoro substituents, other halogens (Br, I) or a trifluoromethyl group could be considered. These substitutions would modulate the electronic and steric properties of the phenyl ring.

Non-Classical Bioisosteres:

Non-classical bioisosteres are structurally distinct but can mimic the spatial and electronic properties of the original group. drughunter.comprismbiolab.com For the entire 2-chloro-6-fluorophenyl ring, several bioisosteric replacements could be explored:

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, pyrimidine, or thiophene (B33073) ring can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming new interactions with the target. nih.gov

Saturated Rings: Replacing the flat aromatic ring with a non-planar saturated ring, such as a bicyclo[1.1.1]pentane, can improve solubility and metabolic stability. tandfonline.com

Table 2 presents some potential bioisosteric replacements for the 2-chloro-6-fluorophenyl group and their rationale.

Table 2: Potential Bioisosteric Replacements for the 2-Chloro-6-fluorophenyl Group


Original GroupBioisosteric ReplacementRationale for Replacement
2-Chloro-6-fluorophenyl2,6-DichlorophenylModulate electronic and steric properties.
PyridinylIntroduce a hydrogen bond acceptor to potentially form new interactions with the target.
Bicyclo[1.1.1]pentylImprove metabolic stability and solubility by replacing the aromatic ring with a saturated, rigid scaffold. prismbiolab.com

This is an interactive data table. You can sort and filter the data as needed.

Strategies for Enhancing Potency, Selectivity, and Biological Target Specificity

Improving the potency, selectivity, and target specificity of this compound requires a multi-pronged approach that combines the strategies discussed above.

Enhancing Potency:

Fine-tuning Substituents: Systematic modification of the substituents on the 4-phenyl ring based on SAR and QSAR data can lead to enhanced potency. For example, if a QSAR model indicates that increased hydrophobicity is beneficial, introducing lipophilic groups could be a viable strategy.

Improving Selectivity:

Target-Specific Interactions: The design of derivatives that can form specific interactions, such as hydrogen bonds or salt bridges, with the target protein but not with off-target proteins is a key strategy for improving selectivity. This can be achieved by introducing functional groups at strategic positions.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or bulky groups, can lock the molecule into a bioactive conformation that is preferred by the target, thereby increasing selectivity.

Achieving Target Specificity:

Hybrid Molecules: A promising approach to enhance target specificity is the creation of hybrid molecules that combine the azetidinone scaffold with a known ligand for the desired biological target. This can lead to dual-acting compounds or molecules with significantly improved affinity and specificity for the intended target.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed to design derivatives that fit precisely into the active site and form optimal interactions. This approach allows for the rational design of highly specific ligands.

By systematically applying these derivatization and optimization strategies, it is possible to develop novel analogues of this compound with improved therapeutic potential.

Future Research Directions and Advanced Academic Perspectives

Exploration of Novel Biological Targets for Azetidinone Derivatives

While the 2-azetidinone skeleton is famously associated with antibiotics that target bacterial cell wall biosynthesis, its inherent reactivity and stereochemical richness make it a versatile scaffold for inhibiting a wide array of other biological targets. nih.govbepls.com The historical success against bacterial transpeptidases has paved the way for exploring other enzymes and proteins critical to various disease pathologies. iipseries.org

Future research is increasingly focused on identifying and validating non-traditional targets for azetidinone derivatives. This exploration includes:

Human Enzymes: Derivatives have shown potential as inhibitors of human enzymes such as human chymase and thrombin. iipseries.org Chymase is a target in cardiovascular and inflammatory diseases, while thrombin is a key enzyme in the coagulation cascade.

Antitubercular and Anticancer Targets: Researchers have designed azetidinone-bearing compounds with significant antitubercular activity, potentially by inhibiting novel targets within Mycobacterium tuberculosis. iipseries.org Similarly, their efficacy as anticancer agents is being investigated, suggesting they may interfere with proteins or pathways crucial for tumor growth and proliferation. indexcopernicus.com

Viral and Fungal Pathogens: The scaffold is being explored for activity against viral and fungal diseases, moving beyond its traditional antibacterial role. nih.gov

This strategic shift from classical targets to a broader spectrum of enzymes and receptors is critical for expanding the therapeutic utility of the azetidinone class, including derivatives of 4-(2-Chloro-6-fluorophenyl)azetidin-2-one.

Potential Novel Target Class Example Target Therapeutic Area Rationale for Azetidinone Scaffolding
Human ProteasesHuman ChymaseInflammation, Cardiovascular DiseaseThe strained β-lactam ring can act as an electrophilic trap for serine proteases.
Coagulation FactorsThrombinThrombosisPotential for covalent or non-covalent binding to the enzyme's active site.
Mycobacterial EnzymesVariousTuberculosisThe scaffold can be modified to inhibit unique enzymes essential for mycobacterial survival. iipseries.org
KinasesTyrosine protein kinase BCR-ABL-1Cancer (Leukemia)The azetidinone ring can serve as a rigid core to orient functional groups for optimal binding to kinase domains. indexcopernicus.com
Viral EnzymesHIV ProteaseHIV/AIDSPotential to design non-peptidic inhibitors based on the β-lactam framework. nih.gov

Application of Machine Learning and Artificial Intelligence (AI) in Azetidinone Discovery and Optimization

The discovery and optimization of novel azetidinone derivatives can be significantly accelerated through the application of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools are adept at navigating the vast chemical space to identify molecules with desired therapeutic properties, a task that is often time-consuming and costly with traditional methods. astrazeneca.comcrimsonpublishers.com

Key applications of AI in this field include:

Predictive Modeling: AI and ML can develop complex algorithms and statistical models to accurately predict the chemical, physical, and biological properties of new chemical entities. crimsonpublishers.com For instance, deep learning models like graph neural networks can be trained on existing data to predict the bioactivity, toxicity, and pharmacokinetic profiles of novel azetidinone analogues. mdpi.comastrazeneca.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new azetidinone structures from scratch that are optimized for binding to a specific biological target. americaspg.com

Lead Optimization: AI algorithms can analyze structure-activity relationships (SAR) within large datasets of azetidinone compounds to suggest specific molecular modifications that could enhance efficacy or reduce off-target effects. americaspg.com

Virtual Screening: AI can rapidly screen massive virtual libraries of potential azetidinone derivatives to identify promising candidates for further experimental testing, significantly reducing the number of compounds that need to be synthesized and evaluated. nih.gov

By integrating AI, researchers can enhance the accuracy and efficiency of the drug discovery pipeline, leading to the faster development of next-generation azetidinone-based therapeutics. mdpi.comcrimsonpublishers.com

Development of Innovative Synthetic Methodologies for Structurally Complex Analogues

While the Staudinger [2+2] cycloaddition of an imine and a ketene (B1206846) remains a cornerstone of azetidinone synthesis, the demand for structurally diverse and complex analogues necessitates the development of more innovative synthetic strategies. indexcopernicus.commdpi.com Modern methodologies are focused on creating analogues with greater three-dimensional complexity, which is often crucial for improved biological activity and selectivity.

Recent innovations in synthetic chemistry offer new avenues for constructing complex azetidinone scaffolds:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild and efficient method for the intramolecular cyclization of imine and alkene precursors to form functionalized and often bicyclic azetidines. researchgate.netresearchgate.net This approach allows for the creation of fused ring systems that are difficult to access through traditional methods.

Metal-Mediated Cyclizations: Transition metal catalysis, for instance, using titanium (IV), enables the synthesis of unique structures like spirocyclic azetidines from oxime ethers. researchgate.net These methods open pathways to novel molecular architectures.

Advanced Cycloadditions: Modern variations of the Staudinger synthesis employ microwave irradiation or novel catalysts to improve yields and control stereoselectivity, allowing for the predictable synthesis of specific diastereomers. mdpi.com The goal is often to create hybrid molecules where the β-lactam ring is linked to other bioactive heterocyclic systems. mdpi.com

These advanced synthetic tools empower chemists to move beyond flat, two-dimensional structures and build a new generation of structurally complex azetidinone analogues with finely tuned properties.

Synthetic Method Description Key Advantages Type of Complexity Achieved
Staudinger [2+2] CycloadditionReaction of a ketene with an imine to form the azetidinone ring. mdpi.comHighly versatile, widely applicable, well-understood mechanism.Monocyclic, substituted β-lactams.
Aza Paternò-Büchi ReactionA visible-light-induced photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.netMild reaction conditions, high diastereoselectivity, accesses novel scaffolds.Fused bicyclic azetidines.
Ti(IV)-Mediated SynthesisA Kulinkovich-type mechanism to form a titanacyclopropane intermediate that reacts to form the azetidine ring. researchgate.netCreates unique spirocyclic systems.Spirocyclic azetidines.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate classical reactions like the Staudinger synthesis. Reduced reaction times, often improved yields.Efficient synthesis of monocyclic β-lactams.

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems-Level Understanding

To fully comprehend the biological impact of azetidinone derivatives like this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. frontiersin.orgnih.gov This multi-omics approach can uncover mechanisms of action, identify off-target effects, and discover biomarkers for efficacy or toxicity. mdpi.com

By combining these different layers of biological information, researchers can:

Elucidate Mechanisms of Action: Transcriptomics (RNA expression) and proteomics (protein abundance) can reveal the pathways and networks that are perturbed by an azetidinone derivative, offering insights beyond the primary target interaction. nih.gov

Identify Off-Target Effects: A comprehensive profiling can highlight unintended molecular changes, providing an early warning of potential side effects.

Discover Biomarkers: Metabolomics (profiling of small molecule metabolites) can identify metabolic signatures that correlate with a compound's efficacy or toxicity, which can be developed into clinical biomarkers. broadinstitute.org

Build Predictive Models: Integrating multi-omics data with computational modeling can help predict a compound's effects in different cellular contexts or patient populations, paving the way for personalized medicine. broadinstitute.org

This integrated biological analysis moves beyond a single target-based view, enabling a more profound and comprehensive understanding of how azetidinone compounds function at the systems level. frontiersin.org

Omics Layer Data Type Biological Insights Gained
Genomics DNA sequenceIdentifies genetic factors that may influence individual responses to the compound.
Transcriptomics mRNA expression levelsReveals which genes are up- or down-regulated, indicating affected cellular pathways. mdpi.com
Proteomics Protein abundance and modificationsShows the functional output of gene expression and identifies changes in protein levels and post-translational modifications. nih.gov
Metabolomics Small molecule metabolite levelsProvides a snapshot of the metabolic state of the cell and how it is altered by the compound. broadinstitute.org

Q & A

Q. What are the critical steps in designing a synthesis route for 4-(2-Chloro-6-fluorophenyl)azetidin-2-one?

Methodological Answer:

  • Stepwise Planning : Begin with halogenated precursors (e.g., 2-chloro-6-fluorobenzene derivatives) and employ coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction.
  • Ring Closure : Use ketene-imine cyclization under anhydrous conditions to form the azetidin-2-one core .
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from regioisomers.
  • Yield Optimization : Screen catalysts (e.g., PdCl₂) and temperatures (0–25°C) to minimize side reactions .

Q. How can researchers confirm the structural purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign 1H^{1}\text{H} and 13C^{13}\text{C} signals using DEPT-135 and 2D NMR (HSQC, HMBC). Fluorine coupling patterns (JFHJ_{F-H}) in 19F^{19}\text{F} NMR resolve substitution positions .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways.
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC-deposited structures) provides unambiguous confirmation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated solvents).
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. How can researchers assess the thermal stability of this compound?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min under N₂) to identify decomposition temperatures.
  • Stress Testing : Expose the compound to elevated temperatures (80–100°C) for 24–48 hours and monitor degradation via HPLC .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carbonyl carbon).
  • Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (DMF, DMSO) and calculate activation energies for ring-opening pathways .
  • Case Study : A fluorophenyl-substituted pyridazinone used DFT to predict regioselective attack at the carbonyl group, validated experimentally .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., -40°C to 25°C).
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace coupling networks in complex splitting patterns .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-chlorophenyl)azetidin-2-one derivatives) .

Q. What mechanistic insights guide the functionalization of the azetidin-2-one ring?

Methodological Answer:

  • Ring-Opening Pathways : Investigate nucleophilic attack (e.g., amines, thiols) under acidic/basic conditions. Monitor intermediates via in-situ IR.
  • Catalytic Systems : Test Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during β-lactam formation .
  • Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants for ring-opening reactions .

Q. How can researchers evaluate the compound’s potential in drug discovery pipelines?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the fluorophenyl group with bioisosteres (e.g., thiophene) to modulate pharmacokinetics.
  • In Vitro Screening : Assess inhibition of target enzymes (e.g., proteases) via fluorescence-based assays.
  • ADMET Profiling : Use Caco-2 cell models for permeability studies and hepatic microsomes for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.